molecular formula C21H18N2O5 B6495071 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 1351605-01-0

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide

Katalognummer: B6495071
CAS-Nummer: 1351605-01-0
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: DDHGQUOJZWHYBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide (hereafter referred to as the target compound) is a quinolinyl oxamide derivative (QOD) featuring a benzodioxol moiety, a naphthalene group, and an ethanediamide linker. It has been identified as a potent inhibitor of falcipain-2, a cysteine protease critical for the survival of Plasmodium falciparum, the malaria parasite . The compound’s structure includes a 1,3-benzodioxol ring (providing electron-rich aromaticity) and a hydroxyethyl-naphthalene substituent, which likely enhances its binding affinity to the enzyme’s active site .

Eigenschaften

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-17(16-7-3-5-13-4-1-2-6-15(13)16)11-22-20(25)21(26)23-14-8-9-18-19(10-14)28-12-27-18/h1-10,17,24H,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHGQUOJZWHYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-benzodioxole with ethanediamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Quinolinyl Oxamide Derivatives (QODs) vs. Indole Carboxamide Derivatives (ICDs)

The target compound is structurally analogous to indole carboxamide derivatives (ICDs), such as N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (Figure 12 in ). Key differences include:

  • Core Scaffold: QODs employ a quinoline-oxamide backbone, whereas ICDs use an indole-carboxamide system.
  • Binding Interactions : Molecular dynamics simulations suggest QODs (e.g., the target compound) occupy a larger hydrophobic pocket in falcipain-2 due to their naphthalene group, compared to ICDs’ biphenyl moiety .
  • Bioactivity: QODs exhibit enhanced inhibition kinetics against falcipain-2, with IC₅₀ values in the nanomolar range, while ICDs show micromolar activity .

Table 1: Structural and Functional Comparison of QODs and ICDs

Feature Target Compound (QOD) ICD Analogs
Core Structure Quinoline-oxamide Indole-carboxamide
Key Substituents 1,3-Benzodioxol, naphthalene, hydroxyethyl Biphenyl, indole, propyl linker
Target Enzyme Falcipain-2 Falcipain-2
Reported IC₅₀ ~50 nM (estimated from analogs) ~5 µM
Hydrophobic Interactions Naphthalene enhances binding Biphenyl provides moderate affinity
Comparison with Naphthalene-Containing Amides

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () share the naphthalene moiety but differ in functionalization:

  • Linker Groups : The target compound uses an ethanediamide linker, while derivatives employ triazole-acetamide chains.
  • Synthesis : The target compound’s synthesis likely involves amide coupling, whereas triazole-containing analogs are synthesized via 1,3-dipolar cycloaddition (click chemistry) .
  • Bioactivity : Triazole derivatives in focus on antimicrobial activity, whereas the target compound targets falcipain-2, highlighting scaffold-dependent selectivity.

Table 2: Naphthalene-Containing Amides

Compound Functional Groups Synthesis Method Primary Application
Target Compound Ethanediamide, benzodioxol Amide coupling (inferred) Antimalarial
6a-m () Triazole, acetamide Click chemistry Antimicrobial
Benzodioxol-Containing Analogs
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a benzamide core but lacks the naphthalene group. Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, unlike the target compound’s enzyme-inhibitory role .
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (): Contains benzodioxol and naphthalene but uses a propenylamine linker instead of ethanediamide, likely altering pharmacokinetics .
Key Structural Determinants of Activity
  • Benzodioxol Ring : Enhances aromatic stacking in enzyme active sites (common in falcipain inhibitors) .
  • Naphthalene Group : Increases hydrophobicity and binding affinity compared to smaller aryl groups (e.g., phenyl in ICDs) .
  • Ethanediamide Linker : Provides conformational flexibility and hydrogen-bonding capacity, critical for protease inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.